1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and a phenoxy group that is further substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Pyrazole Ring Formation: The phenoxy intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a phenoxy group with halogen substitutions
Properties
IUPAC Name |
1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O3/c12-7-1-2-10(8(13)5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJTVHPXSDXLAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCN2C=CC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167304 |
Source
|
Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-72-6 |
Source
|
Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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